Betaine hydrochloride

Catalog No.
S570498
CAS No.
590-46-5
M.F
C5H12NO2.Cl
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaine hydrochloride

CAS Number

590-46-5

Product Name

Betaine hydrochloride

IUPAC Name

2-(trimethylazaniumyl)acetate;hydrochloride

Molecular Formula

C5H12NO2.Cl
C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H

InChI Key

HOPSCVCBEOCPJZ-UHFFFAOYSA-N

Synonyms

Acidin Pepsin, Acidin-Pepsin, AcidinPepsin, Betaine, Betaine Hydrochloride, Betaine, Glycine, C.B.B., Citrate de Bétaïne Beaufour, Citrate de Bétaïne UPSA, Cystadane, Glycine Betaine, Hepastyl, Hydrochloride, Betaine, Lycine, Novobetaine, Oxyneurine, Scorbo bétaïne, Scorbo-bétaïne, Scorbobétaïne, Stea 16, Stea-16, Stea16

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl

Potential Role in Addressing Hypochlorhydria

Hypochlorhydria, a condition characterized by low stomach acid production, can hinder nutrient absorption and digestion. Research suggests BHCl supplementation might be beneficial in addressing this issue.

  • A pilot study involving healthy volunteers with drug-induced hypochlorhydria demonstrated that a single dose of BHCl effectively lowered gastric pH, indicating increased acidity within minutes []. This finding suggests BHCl's potential to rapidly re-acidify the stomach environment.

However, it's important to note that larger and long-term studies are needed to establish the overall efficacy and safety of BHCl for managing hypochlorhydria. Additionally, the US Food and Drug Administration (FDA) currently prohibits the use of BHCl in over-the-counter (OTC) medications due to insufficient data regarding its safety and effectiveness [].

Other Research Areas

While research on BHCl primarily focuses on its potential role in managing hypochlorhydria, there's ongoing exploration of its applications in other areas:

  • Improving drug absorption: BHCl might enhance the absorption of certain medications whose effectiveness depends on a specific stomach pH level [].
  • Investigating potential benefits in various diseases: Studies are exploring the potential benefits of BHCl in various conditions, including obesity, diabetes, and Alzheimer's disease. However, these investigations are still in their early stages, and more research is needed to confirm any definitive conclusions [].

Betaine hydrochloride is a quaternary ammonium compound with the molecular formula C5H12ClNO2\text{C}_5\text{H}_{12}\text{ClNO}_2. It is derived from glycine, featuring three methyl groups attached to a nitrogen atom, making it a derivative of trimethylglycine. Betaine hydrochloride is primarily recognized for its role as a gastric acidifier, often used in dietary supplements and pharmaceuticals to enhance stomach acid levels in individuals with hypochlorhydria (low stomach acid) .

This compound is typically produced as a white crystalline powder that is soluble in water. Its structure allows it to function as an osmoprotectant, helping cells manage osmotic stress by stabilizing proteins and cellular structures under high salinity or dehydration conditions .

BHCl acts as a supplemental source of hydrochloric acid (HCl) in the stomach []. Stomach acid plays a vital role in digestion by:

  • Activating pepsin: Pepsin is a digestive enzyme that breaks down proteins into smaller peptides. HCL helps convert pepsinogen, the inactive form of pepsin, into its active form [].
  • Disinfecting food: The acidic environment of the stomach helps kill bacteria and other pathogens that might be present in ingested food [].
  • Aiding nutrient absorption: Stomach acid can improve the absorption of certain minerals, such as iron and vitamin B12 [].
, particularly involving methylation processes. The primary reaction mechanism involves the transfer of methyl groups to various substrates, which is facilitated by enzymes such as betaine-homocysteine methyltransferase. This reaction converts homocysteine into methionine, thereby playing a critical role in methylation pathways crucial for DNA synthesis and repair .

Additionally, betaine hydrochloride can undergo esterification reactions. For instance, it has been shown to react with glycerol in the presence of acid catalysts to form glyceryl betaine esters, demonstrating its utility in synthesizing bio-based ionic building blocks .

Betaine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis: The most common method involves reacting chloroacetic acid with trimethylamine in the presence of sodium carbonate. This process includes steps like condensation and drying to yield high-purity betaine hydrochloride .
  • Biotechnological Methods: Betaine can also be produced through fermentation processes using specific microorganisms capable of converting choline or other substrates into betaine .
  • Green Chemistry Approaches: Recent studies have explored sustainable methods for synthesizing betaine hydrochloride using bio-based feedstocks, emphasizing eco-friendly practices .

Betaine hydrochloride has several applications across different fields:

  • Nutritional Supplements: It is commonly used as a dietary supplement aimed at improving digestion and enhancing athletic performance.
  • Pharmaceuticals: It was previously available as an over-the-counter medication for increasing stomach acidity but has faced regulatory scrutiny due to safety concerns .
  • Agriculture: Betaine is utilized as an osmoprotectant in animal feed to improve growth rates and stress resistance in livestock.
  • Cosmetics: It is incorporated into cosmetic formulations for its moisturizing properties.

Betaine hydrochloride interacts with various medications and substances:

  • Antacids: Betaine hydrochloride can counteract the effects of antacids by increasing stomach acidity.
  • Proton Pump Inhibitors and H2 Blockers: These medications may have reduced efficacy when taken alongside betaine hydrochloride due to its acidifying effects .
  • Dietary Interactions: There are concerns regarding its use in individuals with peptic ulcer disease since increased acidity may exacerbate symptoms .

Betaine hydrochloride belongs to a broader class of compounds known as betaines. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructureUnique Characteristics
Glycine BetaineC5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2A zwitterion that acts as a methyl donor; primarily found in sugar beets.
TrimethylamineC3H9N\text{C}_3\text{H}_9\text{N}A precursor to betaine; lacks the carboxylate group present in betaine.
CholineC5H14N\text{C}_5\text{H}_{14}\text{N}A nutrient that serves as a precursor for betaine; involved in neurotransmission.
Phosphonium BetainesVaried structuresUsed as intermediates in organic synthesis reactions (e.g., Wittig reaction).

Betaine hydrochloride stands out due to its specific role as a gastric acidifier and its unique synthesis methods that leverage both chemical and biotechnological approaches.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.0556563 g/mol

Monoisotopic Mass

153.0556563 g/mol

Heavy Atom Count

9

Melting Point

241.5 °C

UNII

JK8U8K4D6K

Related CAS

107-43-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 115 of 123 companies with hazard statement code(s):;
H319 (96.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

590-46-5

Wikipedia

Betaine hydrochloride

Use Classification

Human drugs -> Cystadane -> EMA Drug Category
Other alimentary tract and metabolism products -> Human pharmacotherapeutic group

General Manufacturing Information

Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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